4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene
Overview
Description
The compound “4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene” is likely a derivative of benzene, which is a simple aromatic ring (C6H6). The “4-Bromo” indicates the presence of a bromine atom attached to the fourth carbon of the benzene ring. The “1-(methylsulfinyl)” suggests a methylsulfinyl group (CH3-SO-) attached to the first carbon, and “2-(trifluoromethyl)” indicates a trifluoromethyl group (CF3) attached to the second carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine, methylsulfinyl, and trifluoromethyl groups in the correct positions on the benzene ring. This could potentially be achieved through various organic chemistry reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring, with the various groups attached at the specified positions. The presence of these groups would likely cause the molecule to be polar, and they could also influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of the substituents and their positions on the benzene ring. For example, the bromine atom might make the compound susceptible to reactions such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the nature of the substituents and their positions on the benzene ring. For example, the presence of the bromine and trifluoromethyl groups could potentially increase the compound’s density and boiling point compared to benzene .Scientific Research Applications
Pharmaceutical Research
The trifluoromethyl group in this compound is of significant interest in pharmaceutical research due to its ability to enhance the bioactivity and stability of potential drug candidates . The presence of the bromine atom allows for further functionalization through various bromination reactions, which can lead to the development of novel pharmaceuticals.
Agrochemical Development
In agrochemicals, the methylsulfinyl and trifluoromethyl groups can contribute to the creation of compounds with improved pesticidal properties. The sulfinyl group, in particular, may increase the selectivity and potency of agrochemical formulations .
Material Science
This compound can serve as a precursor for the synthesis of advanced materials. Its unique combination of functional groups can be leveraged to create polymers or coatings with specific properties such as increased resistance to degradation or enhanced thermal stability .
Organic Synthesis
As a building block in organic synthesis, “5-Bromo-2-(methylsulfinyl)benzotrifluoride” can be utilized in the construction of complex organic molecules. Its reactivity with various nucleophiles and electrophiles makes it a versatile reagent for creating diverse chemical structures .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in methods development, particularly in chromatography and spectroscopy, where its distinct chemical signature would aid in the calibration of analytical instruments .
Environmental Science
Research into the environmental fate of fluorinated compounds, including their biodegradation and potential bioaccumulation, is crucial. This compound can be used in studies to understand the environmental impact of fluorinated organic molecules .
Catalysis
The compound’s functional groups may also find applications in catalysis, where they could be part of catalyst design, especially in reactions requiring a strong electron-withdrawing group to stabilize transition states or intermediates .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-bromo-1-methylsulfinyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3OS/c1-14(13)7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUFDSAGFWUZHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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